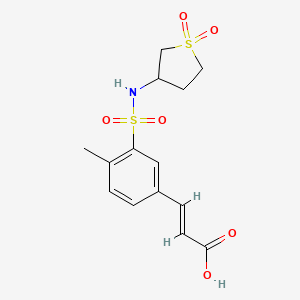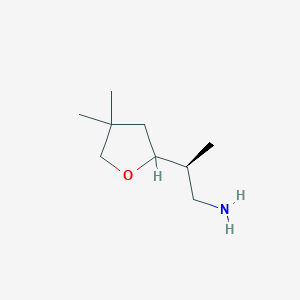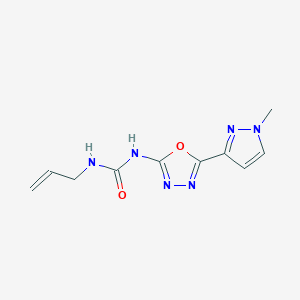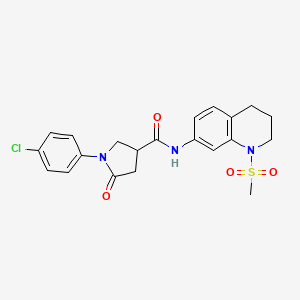
(E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a thienyl group, a sulfonyl group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid typically involves multiple steps, starting with the preparation of the thienyl and sulfonyl intermediates. One common method involves the reaction of tetrahydrothiophene with sulfur trioxide to form the 1,1-dioxidotetrahydrothiophene intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group.
The next step involves the sulfonylation of the amino group, followed by the introduction of the acrylic acid moiety through a condensation reaction with 4-methylphenylacetic acid. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be further oxidized to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
科学研究应用
(E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
作用机制
The mechanism of action of (E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The thienyl and sulfonyl groups can form specific interactions with active sites, while the acrylic acid moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methoxyphenyl)acrylic acid
- 3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-chlorophenyl)acrylic acid
Uniqueness
The uniqueness of (E)-3-(3-(N-(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl)-4-methylphenyl)acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
(E)-3-[3-[(1,1-dioxothiolan-3-yl)sulfamoyl]-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S2/c1-10-2-3-11(4-5-14(16)17)8-13(10)23(20,21)15-12-6-7-22(18,19)9-12/h2-5,8,12,15H,6-7,9H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSABYRLMBSCJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid](/img/structure/B2445120.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B2445121.png)

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2445123.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2445124.png)


![1-allyl-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445127.png)





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
